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Compound of Interest

Compound Name: Bromochlorofluoroiodomethane

Cat. No.: B14750348

An important clarification: The molecule initially proposed, bromochlorofluoroiodomethane
(CBrCIFl), is a hypothetical compound that has not yet been synthesized.[1][2] It is often cited
in theoretical discussions as the ultimate simple chiral molecule due to the presence of four
different stable halogen atoms.[1][3] However, for all practical and experimental purposes,
bromochlorofluoromethane (CHBrCIF) serves as the quintessential simple chiral molecule.[1][4]
This guide will, therefore, focus on the synthesis, resolution, and characterization of
bromochlorofluoromethane, a molecule that has been instrumental in fundamental
stereochemical research.[4]

Introduction

Bromochlorofluoromethane (CHBrCIF) is a trihalomethane that, despite its simple structure,
embodies the fundamental concept of chirality.[4] Its single carbon atom is bonded to four
different substituents (H, Br, Cl, F), creating a stereocenter and rendering the molecule non-
superimposable on its mirror image.[5] These two mirror-image forms are enantiomers,
designated as (R)- and (S)-bromochlorofluoromethane. The challenge of synthesizing and
separating these enantiomers, coupled with their unique spectroscopic properties, has made
CHBIrCIF a cornerstone for research in stereochemistry, chiroptical spectroscopy, and even
fundamental physics, particularly in the search for parity violation.[4][6]

This technical guide provides an in-depth overview of bromochlorofluoromethane, intended for
researchers, scientists, and professionals in drug development. It covers the synthesis and
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enantiomeric resolution of this molecule, its key physicochemical and chiroptical properties,
and the experimental protocols used for its characterization.

Physicochemical and Spectroscopic Data

The properties of bromochlorofluoromethane have been extensively studied. The following
tables summarize key quantitative data.

Table 1: General Physicochemical Properties of Bromochlorofluoromethane

Property Value Reference(s)
Molecular Formula CHBICIF [4]
Molar Mass 147.37 g/mol [4]
Density 1.953 g/cm3 [4]
Melting Point -115 °C [4]
Boiling Point 36 °C [4]

Table 2: Chiroptical and Spectroscopic Data for Bromochlorofluoromethane

Parameter Value Conditions Reference(s)
Maximum Molar 1.2-2.2 deg-cm?/dmol
] . Neat [7]
Rotation [®]D (estimated)
Parity Violating )
) Theoretical
Energy Difference (S- ~2.356 x 10716 eV ) [4]
Calculation

enantiomer lower)

Parity Violating ]
) ~2.4 mHz (R- Theoretical
Frequency Difference ] ) [4]
enantiomer lower) Calculation
(C-F stretch)
Key Vibrational See detailed
Frequencies (Gas vibrational analysis Gas Phase IR/Raman  [8]
Phase) papers
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Synthesis and Enantiomeric Resolution

The synthesis of racemic bromochlorofluoromethane and the subsequent resolution of its
enantiomers have been significant chemical achievements due to the molecule's volatility and
lack of conventional functional groups for classical resolution.[4]

Synthesis of Racemic Bromochlorofluoromethane

A common laboratory synthesis involves the reductive halogenation of a suitable precursor.
One established method is the reaction of bromochlorodifluoromethane (Halon 1211) with a
reducing agent.

Experimental Protocol: Synthesis of (x)-CHBrCIF

o Apparatus: A flame-dried, three-necked flask equipped with a dropping funnel, a condenser,
and a magnetic stirrer is used. The reaction is carried out under an inert atmosphere (e.g.,
nitrogen or argon).

e Reagents:

[e]

Bromochlorodifluoromethane (CBrCIFz)

o

Tributyltin hydride (BusSnH)

[¢]

Azobisisobutyronitrile (AIBN) as a radical initiator

[¢]

Anhydrous toluene as the solvent

e Procedure: a. A solution of bromochlorodifluoromethane in anhydrous toluene is placed in
the reaction flask and cooled in an ice bath. b. A small amount of AIBN is added to the flask.
c. A solution of tributyltin hydride in anhydrous toluene is added dropwise from the dropping
funnel over several hours. d. After the addition is complete, the reaction mixture is allowed to
warm to room temperature and then gently refluxed for 2-4 hours, with the reaction progress
monitored by Gas Chromatography (GC). e. The product, bromochlorofluoromethane, is a
volatile liquid. It is separated from the high-boiling tin byproducts and the solvent by
fractional distillation.
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Resolution of Enantiomers

The resolution of CHBrCIF enantiomers has been achieved through various advanced

techniques, as classical methods are not feasible. One notable method involves the use of

chiral host molecules known as cryptophanes.[7]

Experimental Protocol: Enantiomeric Resolution using a Chiral Cryptophane Host

Principle: A chiral cryptophane host molecule forms diastereomeric inclusion complexes with
the (R)- and (S)-enantiomers of bromochlorofluoromethane. These diastereomeric
complexes have different stabilities and can be distinguished by Nuclear Magnetic
Resonance (NMR) spectroscopy.

Apparatus: High-field NMR spectrometer.
Reagents:
o Racemic or partially enriched bromochlorofluoromethane.

o A chiral cryptophane host (e.g., cryptophane-C) dissolved in a suitable deuterated solvent
(e.g., CDCIs).

Procedure: a. A solution of the chiral cryptophane host is prepared in the NMR tube. b. A
sample of bromochlorofluoromethane is introduced into the NMR tube. c. The *H NMR
spectrum is recorded at a temperature where the inclusion/exclusion exchange is fast on the
NMR timescale (e.g., 332 K). d. The signals corresponding to the protons of the included (+)
and (-) enantiomers of CHBrCIF will be separated due to the different magnetic environments
in the diastereomeric complexes. e. The enantiomeric excess (ee) can be determined by
integrating the separated NMR signals.

The logical workflow for the synthesis and resolution is depicted below.
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Workflow for Synthesis and Resolution of CHBrCIF

Synthesis of Racemic CHBrCIF
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- Tributyltin Hydride
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Caption: Logical workflow for the synthesis of racemic bromochlorofluoromethane and its
subsequent enantiomeric resolution.

Chiroptical Spectroscopy and Parity Violation

The simple, rigid structure of bromochlorofluoromethane makes it an ideal candidate for
chiroptical studies, particularly Vibrational Circular Dichroism (VCD) and Electronic Circular
Dichroism (ECD), which provide information about the three-dimensional arrangement of
atoms.

Vibrational Circular Dichroism (VCD)

VCD measures the differential absorption of left and right circularly polarized infrared light by a
chiral molecule. It is highly sensitive to the absolute configuration of a molecule. The VCD
spectrum of bromochlorofluoromethane has been a subject of both experimental and
theoretical studies, helping to assign its absolute configuration.[8][9][10]

Experimental Protocol: VCD Spectroscopy

o Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module,
which includes a photoelastic modulator (PEM) to modulate the polarization of the IR beam
between left and right circular states, and a synchronous detector.

o Sample Preparation: The sample can be a neat liquid, a solution in an achiral solvent, or a
gas. For a volatile compound like CHBrCIF, gas-phase measurements are common. The
sample is placed in a suitable IR cell with windows transparent to IR radiation (e.g., KBr or
BaF2).

o Data Acquisition: a. An FTIR spectrum is collected to identify the vibrational bands of
interest. b. The VCD spectrum is then acquired by measuring the difference in absorbance
(AL - AR) as a function of wavenumber. c. Multiple scans are averaged to improve the signal-
to-noise ratio, as VCD signals are typically several orders of magnitude smaller than the
absorbance signals.

o Data Analysis: The experimental VCD spectrum is compared with theoretical spectra
calculated using quantum chemistry methods (e.g., Density Functional Theory) for a known
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enantiomer (e.g., R-CHBrCIF). A match between the experimental and calculated spectra
allows for the unambiguous determination of the sample's absolute configuration.

The general experimental setup for VCD is illustrated in the following diagram.

Schematic of a VCD Spectroscopy Experiment
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Caption: Simplified workflow for a Vibrational Circular Dichroism (VCD) experiment.
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Parity Violation

In physics, parity is a fundamental symmetry that was once thought to be universally
conserved. However, it was discovered that the weak nuclear force violates parity, meaning it
distinguishes between left and right.[11][12] This has a profound, albeit tiny, consequence for
chemistry: enantiomers are not truly energetically equivalent.[11] The weak force induces a
minuscule energy difference between them, known as the Parity Violating Energy Difference
(PVED).

Bromochlorofluoromethane is a key target for the first experimental measurement of this PVED.
[4] Theoretical calculations predict that the S-enantiomer is slightly more stable than the R-
enantiomer.[4] Detecting this energy difference is a major experimental challenge but would
provide a crucial link between particle physics and molecular chemistry.

The conceptual basis of parity violation in chiral molecules is outlined below.

Concept of Parity Violation in Chiral Molecules

The weak nuclear force introduces a tiny
energy difference (PVED) between enantiomers,
making one slightly more stable than the other.

Electroweak Interaction (Parity Violating)
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Caption: Parity violation from the weak force breaks the exact energy degeneracy of
enantiomers.

Conclusion
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Bromochlorofluoromethane, while structurally simple, is a molecule of profound importance. It
serves as a tangible model for the abstract concept of chirality and has been a critical tool for
advancing experimental techniques in enantiomeric resolution and chiroptical spectroscopy. Its
central role in the ongoing search for experimental evidence of parity violation at the molecular
level places it at the exciting interface of chemistry and fundamental physics. This guide has
provided a technical overview of its synthesis, properties, and the experimental methodologies
crucial to its study, underscoring its status as a truly prototypical chiral molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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